n-((1h-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-((1H-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that features both pyrazole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the reaction of pyrazole derivatives with pyridine carboxamides. One common method involves the condensation of 1H-pyrazole-3-carboxaldehyde with 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and the use of eco-friendly reagents, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-((1H-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((1H-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, while reduction may produce the corresponding alcohol derivative .
Scientific Research Applications
N-((1H-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit kinase enzymes, leading to the modulation of cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine
- N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Uniqueness
N-((1H-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of pyrazole and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various research fields, making it a valuable compound for further investigation .
Properties
Molecular Formula |
C11H12N4O2 |
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Molecular Weight |
232.24 g/mol |
IUPAC Name |
6-methyl-2-oxo-N-(1H-pyrazol-5-ylmethyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C11H12N4O2/c1-7-2-3-9(11(17)14-7)10(16)12-6-8-4-5-13-15-8/h2-5H,6H2,1H3,(H,12,16)(H,13,15)(H,14,17) |
InChI Key |
ZGQOLBPNORFUDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C(=O)NCC2=CC=NN2 |
Origin of Product |
United States |
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